molecular formula C9H18N2O2 B1147298 tert-butyl N-[(E)-butylideneamino]carbamate CAS No. 149268-07-5

tert-butyl N-[(E)-butylideneamino]carbamate

Cat. No.: B1147298
CAS No.: 149268-07-5
M. Wt: 186.25142
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N’-butylidene-hydrazinecarboxylic acid tert-butyl ester is a chemical compound with significant applications in organic synthesis and medicinal chemistry. It is known for its role as an intermediate in the synthesis of various biologically active molecules and its utility in protecting functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N’-butylidene-hydrazinecarboxylic acid tert-butyl ester typically involves the reaction of hydrazinecarboxylic acid tert-butyl ester with butyraldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

  • Mixing hydrazinecarboxylic acid tert-butyl ester with butyraldehyde in a suitable solvent.
  • Stirring the mixture at room temperature or slightly elevated temperatures.
  • Isolating the product through filtration or extraction methods.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N’-butylidene-hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

N’-butylidene-hydrazinecarboxylic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other therapeutic agents.

    Industry: Applied in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-butylidene-hydrazinecarboxylic acid tert-butyl ester involves its ability to act as a protecting group for amines and other functional groups. It forms stable intermediates that can be selectively deprotected under mild conditions, allowing for the synthesis of complex molecules without unwanted side reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating various chemical transformations.

Comparison with Similar Compounds

  • Hydrazinecarboxylic acid tert-butyl ester
  • tert-Butyl carbazate
  • tert-Butyl hydrazinecarboxylate

Comparison: N’-butylidene-hydrazinecarboxylic acid tert-butyl ester is unique due to its specific structure, which provides distinct reactivity and stability compared to similar compounds. Its ability to form stable intermediates and undergo selective deprotection makes it particularly valuable in synthetic chemistry.

Properties

CAS No.

149268-07-5

Molecular Formula

C9H18N2O2

Molecular Weight

186.25142

Synonyms

Hydrazinecarboxylic acid, butylidene-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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